molecular formula C16H14N2O B1335476 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-31-9

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1335476
CAS No.: 881040-31-9
M. Wt: 250.29 g/mol
InChI Key: YPEPKMWTDCIKIM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical scaffold designed for research use in synthetic and medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyridine family, which is of great interest due to its wide range of biological activities . The structure features a carbaldehyde functional group at the 3-position, making it a versatile electrophilic building block for constructing complex molecular architectures through various condensation and cascade reactions . In research, this scaffold is primarily used to create novel fused bisheterocycles. For instance, it can undergo gluconic acid-promoted cascade reactions with compounds like cyclohexane-1,3-dione to form complex xanthenedione-fused structures, which are valuable in the development of new materials and pharmacologically active agents . The 2,4-dimethylphenyl substituent on the imidazo ring can influence the molecule's planarity and crystallinity, potentially affecting its solid-state properties and intermolecular interactions, such as π-π stacking, as observed in similar structures . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-7-13(12(2)9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEPKMWTDCIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the imidazo[1,2-a]pyridine core, followed by oxidation to introduce the carbaldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The molecular interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 300708-62-7)
  • Molecular Formula : C₁₆H₁₄N₂O₂
  • Molecular Weight : 266.30 g/mol
  • Key Differences :
    • A 4-methoxyphenyl group replaces the 2,4-dimethylphenyl substituent, introducing electron-donating methoxy (-OCH₃) groups.
    • A methyl group at position 7 on the imidazo[1,2-a]pyridine core increases steric hindrance.
  • Impact : The methoxy group enhances solubility in polar solvents compared to the hydrophobic dimethylphenyl group. The methyl group at position 7 may alter binding interactions in biological systems .
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 727975-83-9)
  • Molecular Formula : C₁₇H₁₆N₂O₃
  • Molecular Weight : 296.32 g/mol
  • Key Differences :
    • A 3,4-dimethoxyphenyl group provides two electron-rich substituents, increasing electronic density.
    • A methyl group at position 6 introduces additional steric effects.
  • Impact : The dimethoxy substituents may improve π-π stacking interactions in supramolecular assemblies or receptor binding. The higher molecular weight could reduce bioavailability compared to the target compound .
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • Synthesis : Prepared via the Vilsmeier-Haack reaction (POCl₃/DMF) with a 78% yield .
  • Impact : Bromine enhances halogen bonding capabilities, useful in crystal engineering or inhibitor design .

Core Heterocycle Modifications

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 881041-40-3)
  • Molecular Formula : C₁₄H₁₁N₃O
  • Molecular Weight : 237.26 g/mol
  • Key Differences :
    • The pyrimidine ring replaces pyridine, increasing nitrogen content and altering aromaticity.
  • Impact : Pyrimidine’s electron-deficient nature may enhance reactivity in nucleophilic substitutions or coordination chemistry .

Functional Group Variations

2-(4-Biphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • Synthesis : Achieved via Vilsmeier-Haack reaction with 80% yield .
  • Impact : Extended π-systems are advantageous in optoelectronic materials or fluorescent probes .
N-t-Butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine (XOWVOX)
  • Key Differences :
    • An amine group replaces the carbaldehyde, and a phenylethynyl group adds rigidity.
  • Impact : The amine group enables hydrogen bonding, while the ethynyl group facilitates click chemistry modifications .

Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound (CAS: 881040-31-9) 250.30 2,4-Dimethylphenyl, CHO Moderate lipophilicity
2-(4-Methoxyphenyl)-7-methyl derivative 266.30 4-Methoxyphenyl, CH₃, CHO Higher polarity due to -OCH₃
2-(3,4-Dimethoxyphenyl)-6-methyl 296.32 3,4-Dimethoxyphenyl, CH₃, CHO Enhanced solubility in DMSO
2-(4-Bromophenyl) 289.15 4-Bromophenyl, CHO Low solubility in aqueous media

Biological Activity

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 881040-31-9) is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄N₂O
  • Molecular Weight : 250.30 g/mol
  • MDL Number : MFCD05177277

The compound features an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets due to its nitrogen-rich structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has shown promising results against several cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against A-431 and Jurkat cell lines with IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives generally exhibit broad-spectrum antimicrobial activity:

  • Antibacterial and Antifungal Properties : The compound has been evaluated for its efficacy against various bacterial strains and fungi. It showed notable inhibition against Gram-positive bacteria and specific fungal pathogens .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine compounds are linked to their ability to inhibit pro-inflammatory cytokines:

  • Research Findings : Studies indicate that these compounds can reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Key Modifications : Substituents on the phenyl ring significantly influence activity. For instance, methyl groups at specific positions enhance anticancer potency while maintaining low toxicity profiles .
Substituent PositionBiological ActivityNotes
ParaIncreased cytotoxicityEssential for activity against tumor cells
OrthoModerate activityMay affect solubility and bioavailability

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via formylation reactions. A widely used method involves the Vilsmeier-Haack reaction , where imidazo[1,2-a]pyridine derivatives react with DMF and phosphorus oxychloride (POCl₃) under reflux (8–12 hours) to introduce the aldehyde group at the C-3 position . Alternative approaches include Cu(II)-catalyzed dehydrogenative aminooxygenation (yields ~60–75%) or Ag-catalyzed intramolecular aminooxygenation in acetonitrile (moderate to good yields) . Yield optimization often requires precise temperature control (0–10°C during reagent addition) and stoichiometric adjustments of DMF and POCl₃ .

Q. What analytical techniques are recommended for confirming the structural integrity of synthesized this compound?

Key techniques include:

  • High-resolution NMR : To verify substituent positions and aldehyde proton signals (δ ~9.8–10.2 ppm for the carbaldehyde proton) .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds stabilizing the crystal lattice) .
  • HPLC-MS : To assess purity and molecular weight consistency .

Advanced Research Questions

Q. How does the introduction of substituents at the C-3 position of the imidazo[1,2-a]pyridine scaffold influence its COX-2 inhibitory activity, based on structure-activity relationship (SAR) studies?

Substituents at C-3 critically modulate COX-2 selectivity. For example:

  • Morpholine rings at C-3 enhance potency (IC₅₀ = 0.07 µM) and selectivity (index = 217.1) by forming hydrogen bonds with COX-2's hydrophobic pocket .
  • Phenylamino groups reduce activity due to steric hindrance, highlighting the need for balanced lipophilicity and spatial compatibility . SAR studies should prioritize electron-withdrawing groups and rigid substituents to optimize binding affinity .

Q. What methodological considerations are critical when employing transition metal-catalyzed reactions (e.g., Cu(II) or Ag) in the synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives?

  • Catalyst loading : AgNO₃ (10 mol%) in acetonitrile achieves optimal yields in aminooxygenation, while CuCl₂ (20 mol%) is preferred for dehydrogenative coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve catalyst stability and reaction homogeneity .
  • Oxidative conditions : Atmospheric oxygen or tert-butyl hydroperoxide (TBHP) is often required to regenerate the catalytic cycle .

Q. How can researchers resolve contradictions in biological activity data observed for structurally similar imidazo[1,2-a]pyridine-3-carbaldehyde analogs?

Contradictions often arise from subtle structural variations. Strategies include:

  • Crystallographic analysis : Compare binding modes of active vs. inactive analogs (e.g., nitro or methoxy substituents altering π-π stacking in COX-2) .
  • Computational docking : Map electrostatic potential surfaces to identify steric/electronic mismatches .
  • Metabolic profiling : Assess off-target effects or instability (e.g., aldehyde oxidation to carboxylic acids) using LC-MS/MS .

Q. In the context of designing imidazo[1,2-a]pyridine-based therapeutic agents, what strategies are effective in enhancing selectivity towards specific enzymatic targets (e.g., COX-2 over COX-1)?

  • Substituent engineering : Bulky groups (e.g., methylsulfonyl) exploit COX-2's larger active site, while avoiding COX-1’s narrower cavity .
  • Hybrid scaffolds : Conjugation with known pharmacophores (e.g., sulfonamides) improves target engagement .
  • Isosteric replacement : Replace labile aldehyde groups with bioisosteres (e.g., oximes) to enhance metabolic stability without compromising activity .

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